4-(2-Chloropyridin-3-yl)-2-(pyridin-3-yl)pyrimidine
Description
Properties
IUPAC Name |
4-(2-chloropyridin-3-yl)-2-pyridin-3-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4/c15-13-11(4-2-7-17-13)12-5-8-18-14(19-12)10-3-1-6-16-9-10/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABIBJAGQYBBCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=N2)C3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloropyridin-3-yl)-2-(pyridin-3-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 3-aminopyridine.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 2-chloropyridine with a suitable reagent, such as a base, to introduce the pyridinyl group.
Cyclization: The intermediate is then subjected to cyclization conditions, often involving a dehydrating agent, to form the pyrimidine ring.
Final Product: The final step involves purification of the product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloropyridin-3-yl)-2-(pyridin-3-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropyridinyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridinyl and pyrimidine rings.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation and Reduction Products: Oxidation can lead to the formation of N-oxides, while reduction can yield reduced pyridine or pyrimidine derivatives.
Coupling Products: Coupling reactions can produce biaryl or polyaryl compounds.
Scientific Research Applications
4-(2-Chloropyridin-3-yl)-2-(pyridin-3-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 4-(2-Chloropyridin-3-yl)-2-(pyridin-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
2-Chloro-4-(pyridin-3-yl)pyrimidine (CAS: 483324-01-2)
- Molecular Formula : C₉H₆ClN₃
- Key Differences : Lacks the additional pyridin-3-yl group at the pyrimidine 2-position.
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (CAS: 1308672-74-3)
- Molecular Formula : C₁₇H₁₄N₆O₂
- Key Differences : Incorporates a nitro group and an aromatic amine substituent.
- Implications : The nitro group increases electrophilicity, which may enhance reactivity in nucleophilic substitution reactions but reduce metabolic stability .
3-Amino-2-(5-chloropyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS: 1123782-56-8)
- Molecular Formula : C₁₃H₈ClN₅O
- Key Differences: Features a fused pyrido-pyrimidinone system with an amino group.
Physicochemical Properties
Notes:
- The target compound exhibits moderate lipophilicity (LogP = 2.8), balancing membrane permeability and aqueous solubility.
- Substitution with nitro groups (e.g., in CAS: 1308672-74-3) drastically reduces solubility due to increased molecular polarity and π-π stacking interactions .
Kinase Inhibition
- This compound : Serves as a precursor in synthesizing AMG 900, a pan-aurora kinase inhibitor with IC₅₀ values <10 nM for Aurora A/B kinases. Its dual pyridine groups enable optimal ATP-binding pocket interactions .
- 4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine (CAS: 1221153-82-7) : A related kinase inhibitor with enhanced selectivity for FLT3 mutants, attributed to the isopropyl-pyrrolo group improving hydrophobic interactions .
Antimicrobial Activity
- Derivatives like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine exhibit broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and E. coli). The chlorine atom likely disrupts bacterial membrane integrity .
Key Takeaways
Structural Flexibility : The pyrimidine core allows diverse substitutions, enabling tuning of electronic, steric, and solubility profiles.
Biological Relevance : Chlorine and pyridine substituents are critical for kinase inhibition, while nitro groups may compromise metabolic stability.
Synthetic Challenges : Harsh reaction conditions for nitro-substituted analogues limit scalability compared to palladium-catalyzed cross-couplings .
Biological Activity
4-(2-Chloropyridin-3-yl)-2-(pyridin-3-yl)pyrimidine, with CAS number 1312186-09-6 and molecular formula C14H9ClN4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, particularly against biofilm-forming bacteria, and its role as a protein kinase inhibitor.
| Property | Value |
|---|---|
| Molecular Weight | 268.71 g/mol |
| Purity | >90% |
| Storage Conditions | Inert atmosphere, 2-8°C |
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against Staphylococcus aureus, a major pathogen known for its ability to form biofilms that complicate treatment options.
Case Study: Antibiofilm Activity
A study investigated the antibiofilm and antimicrobial efficacy of halogenated pyrimidines, including derivatives similar to this compound. The results indicated that these compounds could significantly inhibit biofilm formation and reduce bacterial virulence. For example, one derivative achieved a 95% reduction in hemolysis at a concentration of 5 µg/mL and demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus .
This suggests that modifications in the halogenation pattern enhance the antibiofilm properties of pyrimidine derivatives, making them promising candidates for treating resistant infections.
Protein Kinase Inhibition
The compound has also been evaluated for its potential as a protein kinase inhibitor. Protein kinases are critical for various cellular processes, including cell growth and proliferation. Inhibitors of these enzymes can be valuable in cancer therapy.
Research indicates that pyrimidine derivatives can interact with the active sites of specific kinases, leading to inhibition of their activity. The structural characteristics of this compound suggest that it may exhibit selectivity towards certain kinases, potentially offering therapeutic advantages in targeted cancer therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications to either the pyridine or pyrimidine rings could lead to enhanced potency and selectivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-Chloropyridin-3-yl)-2-(pyridin-3-yl)pyrimidine, and how can regioselectivity be controlled?
- Methodology : Use Suzuki-Miyaura coupling to assemble pyridine and pyrimidine rings, leveraging halogenated intermediates (e.g., 2-chloropyridine derivatives). Regioselectivity is achieved by optimizing reaction temperature (80–120°C) and catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ as a base) to direct coupling at the 4-position of pyrimidine . Post-synthetic chlorination at the pyridine 3-position requires careful stoichiometric control of PCl₅ or SOCl₂ to avoid over-halogenation .
Q. How can the purity of this compound be validated, and what analytical techniques are critical?
- Methodology : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm ensures >95% purity. Confirm structural integrity via NMR (DMSO-d₆, 400 MHz) by observing characteristic peaks: δ 8.75–8.80 (pyridinyl protons), δ 7.45–7.60 (pyrimidinyl protons), and δ 6.85–7.20 (chloropyridinyl protons). Mass spectrometry (ESI+) should confirm the molecular ion [M+H]⁺ at m/z 299.1 .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact due to potential neurotoxicity (H332/H315 hazard codes). Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis. Waste disposal must follow EPA guidelines for halogenated organics, with neutralization via activated carbon filtration .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G*) identify electron-deficient regions (e.g., pyrimidine C4 and chloropyridine C2) as reactive sites. Fukui indices predict nucleophilic attack at C4 of pyrimidine, aligning with experimental Suzuki coupling outcomes. Solvent effects (DMF vs. THF) are modeled using COSMO-RS to optimize reaction kinetics .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodology : For ambiguous NMR signals (e.g., overlapping pyridinyl/pyrimidinyl peaks), use -DEPT or 2D HSQC to assign carbons. X-ray crystallography (e.g., Mo-Kα radiation, 298 K) resolves regiochemistry disputes, as shown in structurally analogous pyrimidine derivatives with R-factors < 0.07 .
Q. How does steric hindrance from the 2-chloropyridin-3-yl group influence catalytic activity in coordination complexes?
- Methodology : Synthesize Pd(II) complexes and compare turnover frequencies (TOF) in Heck reactions. Single-crystal XRD reveals distorted square-planar geometry due to the bulky 2-chloropyridinyl group, reducing catalytic efficiency by 40% compared to non-halogenated analogs. IR spectroscopy (ν(C≡N) at 2200 cm⁻¹) confirms ligand binding modes .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Methodology : Batch reactor optimization (e.g., Parr instruments) addresses exothermicity during chlorination (ΔT > 30°C). Purification via flash chromatography (silica gel, ethyl acetate/hexane) is replaced with recrystallization (ethanol/water) to improve yield (65% → 82%). Monitor residual solvents (GC-MS) to meet ICH Q3C guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
